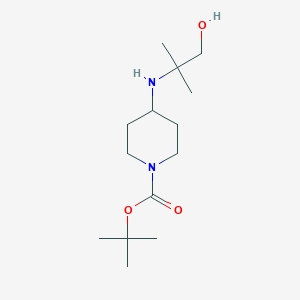

tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(1-hydroxy-2-methylpropan-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(18)16-8-6-11(7-9-16)15-14(4,5)10-17/h11,15,17H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEIKKQVECGIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-hydroxy-2-methylpropan-2-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Chemical Reactions Analysis

tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several piperidine derivatives with varying substituents. Below is a detailed comparison based on molecular features, synthesis, and applications.

Structural and Functional Group Analysis

Research Findings and Trends

Recent studies highlight the importance of substituent choice in piperidine derivatives:

Biological Activity

Introduction

Tert-butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 243.34 g/mol

- CAS Number : 156185-63-6

- InChI Key : OXPWHPCCUXESFQ-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxymethyl group, which are critical for its biological activity.

Biological Activity Overview

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in modulating inflammatory responses and inhibiting specific enzymatic pathways.

Inflammatory Response Modulation

A study explored the compound's ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory processes. The compound demonstrated significant inhibitory effects on IL-1β release and pyroptotic cell death in differentiated THP-1 macrophages. The results showed a marked decrease in pyroptosis percentage when treated with the compound compared to vehicle-treated cells, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the piperidine ring and the introduction of various substituents have been shown to enhance or reduce activity against specific targets. For example, variations in the alkyl chain length and branching at the hydroxymethyl position can significantly affect binding affinity and potency against NLRP3 .

Case Studies

- In Vitro Studies on THP-1 Cells

- Comparative Analysis with Other Compounds

Data Table: Biological Activity Summary

| Biological Activity | Concentration Tested | Results |

|---|---|---|

| NLRP3 Inhibition | 10 µM | Significant reduction in IL-1β release and pyroptotic cell death |

| Cytotoxicity | 0.1–100 µM | No significant cytotoxicity observed at 10 µM over 72 hours |

This compound represents a promising candidate for further research in anti-inflammatory therapies due to its ability to modulate key inflammatory pathways. Continued exploration of its structure-activity relationships will be essential for optimizing its pharmacological profile and potential therapeutic applications.

Future Directions

Further investigations should focus on:

- In vivo studies to validate the efficacy observed in vitro.

- Exploration of additional analogs to enhance potency and selectivity.

- Mechanistic studies to understand the interaction with NLRP3 and other molecular targets.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-((1-hydroxy-2-methylpropan-2-yl)amino)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves, lab coats, and eye protection. For respiratory safety, employ NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) . In case of skin contact, wash thoroughly with soap and water; for eye exposure, irrigate for several minutes and seek medical advice if irritation persists . Store away from ignition sources, and use CO₂ or dry powder extinguishers for fires, as combustion releases toxic fumes .

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer : A common method involves coupling tert-butyl 4-aminopiperidine-1-carboxylate with hydroxyl-bearing alkyl halides (e.g., 1-hydroxy-2-methylpropan-2-yl derivatives) under basic conditions. Reactions typically use dichloromethane as a solvent and triethylamine to neutralize byproducts like HCl . Multi-step syntheses require precise temperature control (e.g., room temperature for coupling steps) and purification via column chromatography .

Q. What are the key physical properties of this compound, and how should it be stored?

- Methodological Answer : The compound is a solid (exact melting point not reported) and should be stored at 2–8°C in airtight containers to prevent moisture absorption . Solubility data is limited, but similar piperidine derivatives show moderate solubility in DMSO or dichloromethane . Characterization via HPLC and NMR is recommended to confirm purity and structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., solubility, stability) across studies?

- Methodological Answer : Discrepancies often arise from variations in synthesis/purification methods. To address this:

- Perform orthogonal analytical techniques (e.g., NMR, LC-MS, XRD) to validate purity and crystallinity .

- Cross-reference stability data with SDS recommendations (e.g., avoid prolonged exposure to light or humidity) .

- Use computational tools (e.g., PubChem data ) to predict properties like logP or pKa for experimental validation.

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst Optimization : Use DMAP or DCC to enhance coupling efficiency in amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, acetonitrile) improve reagent solubility and reaction homogeneity .

- Purification : Employ gradient chromatography or recrystallization to isolate high-purity product .

- Kinetic Control : Monitor reaction progression via TLC or in-situ IR to terminate reactions at optimal conversion .

Q. How does the structural modification of the piperidine ring influence biological activity?

- Methodological Answer : The piperidine moiety’s conformation affects binding to biological targets. For example:

- Aminoalkyl Substituents : The 1-hydroxy-2-methylpropan-2-yl group may enhance hydrogen bonding with enzymes, as seen in moderate antibacterial activity .

- Comparison with Analogs : Derivatives like tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate show neuroactive potential due to aromatic interactions .

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 4-position (e.g., bromo, nitro groups) can modulate potency against microbial targets .

Q. What analytical methods are critical for characterizing intermediates and final products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.